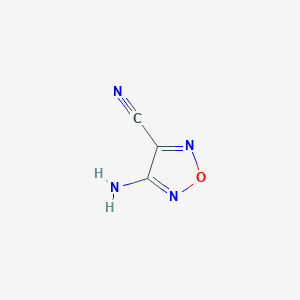![molecular formula C9H14N2O B129142 (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine CAS No. 147402-75-3](/img/structure/B129142.png)
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, also known as EIPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the pyrrolidine class of compounds and has a unique structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The exact mechanism of action of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. The compound has been shown to increase acetylcholine release and to enhance cholinergic transmission, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. The compound has also been shown to improve mitochondrial function and to increase the expression of genes involved in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, the compound is relatively new and there is still much to be learned about its properties and potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. The compound may also be useful in the development of new drugs for the treatment of neurodegenerative diseases and other conditions affecting the central nervous system. Additionally, research on the synthesis and properties of related compounds may lead to the development of even more effective drugs in the future.
Synthesemethoden
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-ethyl-5-(2-nitrovinyl)isoxazole with (R)-2-pyrrolidinylmethanol. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
147402-75-3 |
|---|---|
Produktname |
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
AVRBCQVMEHMRQS-MRVPVSSYSA-N |
Isomerische SMILES |
CCC1=NOC(=C1)[C@H]2CCCN2 |
SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Kanonische SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Synonyme |
Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)





